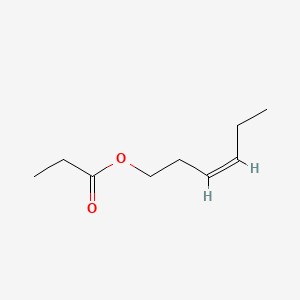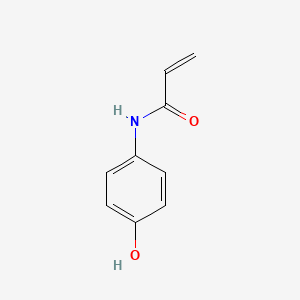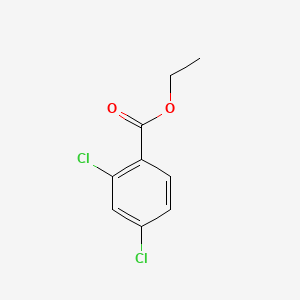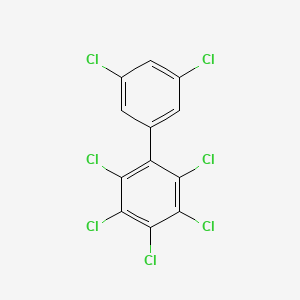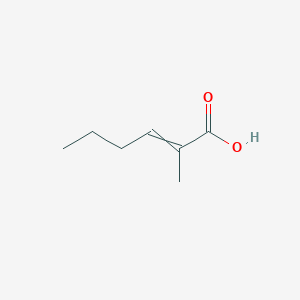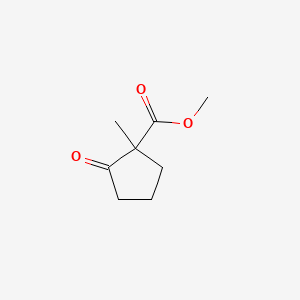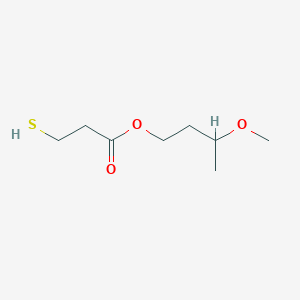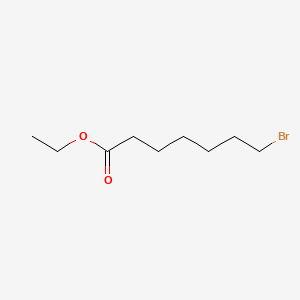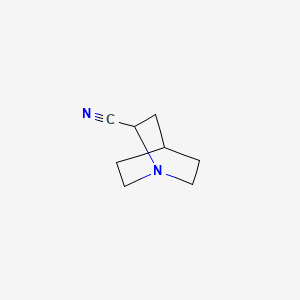
2-Cyanoquinuclidine
Vue d'ensemble
Description
2-Cyanoquinuclidine (2-CNQ) is a heterocyclic compound containing nitrogen, carbon, and hydrogen atoms. It is a derivative of quinuclidine and is classified as a quinuclidine derivative. 2-CNQ has been studied extensively due to its potential applications in pharmaceuticals, agriculture, and other applications.
Applications De Recherche Scientifique
Regioselective and Asymmetric Synthesis
Regioselective and Asymmetric Diels-Alder Reaction
Cationic oxazaborolidine, a derivative related to 2-Cyanoquinuclidine's chemical family, facilitates Diels-Alder adducts in a regioselective and enantioselective manner, producing compounds with high yields and excellent enantioselectivities. This methodology is crucial for constructing complex molecules with precise stereochemistry, highlighting the potential of 2-Cyanoquinuclidine derivatives in synthetic organic chemistry (Payette & Yamamoto, 2007).
Antiviral Research
Although not directly related to 2-Cyanoquinuclidine, research on related compounds provides insights into potential therapeutic applications. For example, studies on Hydroxychloroquine, which shares a mechanism of action with Chloroquine, suggest the importance of exploring related compounds for antiviral properties. This implies the need to investigate compounds like 2-Cyanoquinuclidine for similar activities (Yao et al., 2020).
Enzyme Inhibition for Diabetes Treatment
Cyanopyrrolidines as DPP-IV Inhibitors
Cyanopyrrolidines, chemically related to 2-Cyanoquinuclidine, have been identified as potent inhibitors of the enzyme dipeptidyl peptidase IV (DPP-IV), which is a target for the treatment of type 2 diabetes. This class of compounds, including notable drugs like vildagliptin and saxagliptin, showcases the therapeutic potential of 2-Cyanoquinuclidine analogues in the management of diabetes (Peters, 2007).
Immunostimulatory Activity
Activation of Toll-like Receptor 7 by Guanine Analogues
Compounds like 2-Cyanoquinuclidine may have implications in immunostimulation. Analogues of guanine, which are structurally related, have been shown to activate Toll-like receptor 7 (TLR7), inducing various immune responses. This suggests potential research avenues for 2-Cyanoquinuclidine and its derivatives in immunotherapy or as vaccine adjuvants (Lee et al., 2003).
Inhibition of Human Cathepsins
Novel Inhibitors of Cathepsins K and L
Research on 1-cyanopyrrolidinyl derivatives, closely related to 2-Cyanoquinuclidine, has identified them as potent and reversible inhibitors of cathepsins K and L. These enzymes are involved in bone resorption and collagen degradation, making such inhibitors valuable for treating conditions like osteoporosis and certain cancers (Falgueyret et al., 2001).
Mécanisme D'action
Target of Action
2-Cyanoquinuclidine primarily targets the Succinate Dehydrogenase (SDH) enzyme . SDH is a key enzyme that participates in both the respiration chain and the tricarboxylic acid (TCA) cycle . It plays a crucial role in regulating plant pathogenic fungi growth and reproduction .
Mode of Action
2-Cyanoquinuclidine interacts with its target, SDH, by inhibiting its function . This inhibition disrupts the mitochondrial TCA cycle and respiration chain, leading to the suppression of fungal growth . The compounds of 2-Cyanoquinuclidine have stronger antifungal activities and affinities than carbendazim .
Biochemical Pathways
The inhibition of SDH by 2-Cyanoquinuclidine affects the TCA cycle and the respiration chain . The TCA cycle is a series of chemical reactions used by all aerobic organisms to generate energy. The disruption of this cycle and the respiration chain leads to the suppression of energy production in the fungi, thereby inhibiting their growth .
Result of Action
The primary result of 2-Cyanoquinuclidine’s action is the inhibition of fungal growth. By inhibiting SDH, it disrupts crucial biochemical pathways in fungi, leading to a decrease in energy production and ultimately inhibiting the growth and reproduction of the fungi .
Propriétés
IUPAC Name |
1-azabicyclo[2.2.2]octane-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2/c9-6-8-5-7-1-3-10(8)4-2-7/h7-8H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZOYWQFJJHBAAF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCC1CC2C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10902748 | |
| Record name | NoName_3300 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10902748 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyanoquinuclidine | |
CAS RN |
90196-91-1 | |
| Record name | 1-azabicyclo(2.2.2)-octane, 2-cyano- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090196911 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


